

H-HoArg-OH-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-HoArg-OH-d4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **H-HoArg-OH-d4** (L-Homoarginine-d4). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of L-homoarginine, a molecule of growing interest in cardiovascular and metabolic research.

Chemical Structure and Properties

H-HoArg-OH-d4 is the deuterated form of L-homoarginine, a non-proteinogenic amino acid. The "d4" designation indicates the presence of four deuterium atoms, which are strategically placed to ensure mass spectrometric distinction from the endogenous, unlabeled compound. Based on its InChI key, the deuterium atoms are located on the carbon chain.

Chemical Structure:

Physicochemical Properties of L-Homoarginine-d4 Dihydrochloride

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₁₄ D ₄ Cl ₂ N ₄ O ₂	[1][2][3]
Molecular Weight	265.17 g/mol	[2][3]
CAS Number	1332075-41-8	[1][2][3]
Synonyms	2-Amino-6-guanidinohexanoic Acid-d ₄ Dihydrochloride, N6-(Aminoiminomethyl)-L-lysine-d ₄ Dihydrochloride	[2]
Appearance	Pale Yellow Solid	[3]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[3]

Biological Significance and Applications

L-homoarginine, the non-deuterated counterpart of **H-HoArg-OH-d₄**, is endogenously produced from lysine.[4] It plays a significant role in nitric oxide (NO) metabolism and has been identified as a potential biomarker for cardiovascular health.[4][5] **H-HoArg-OH-d₄** is primarily utilized as an internal standard in stable isotope dilution mass spectrometry assays for the precise and accurate quantification of L-homoarginine in biological matrices such as plasma and urine.[6][7][8]

Experimental Protocols

Quantification of L-Homoarginine using LC-MS/MS with H-HoArg-OH-d₄ Internal Standard

This protocol outlines a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-homoarginine in human plasma.

1. Sample Preparation:

- To 50 µL of plasma sample, add 10 µL of **H-HoArg-OH-d4** internal standard solution (concentration to be optimized based on expected endogenous levels).
- Precipitate proteins by adding 150 µL of methanol.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both L-homoarginine and the **H-HoArg-OH-d4** internal standard.

Logical Workflow for LC-MS/MS Quantification



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Caption: Workflow for L-homoarginine quantification.

Alkaline Phosphatase Inhibition Assay

L-homoarginine is a known inhibitor of tissue non-specific alkaline phosphatase (TNAP).^[2] The following is a general protocol to assess this inhibition.

1. Reagents:

- Alkaline phosphatase (e.g., from bovine kidney)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- L-homoarginine solutions of varying concentrations
- Assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)

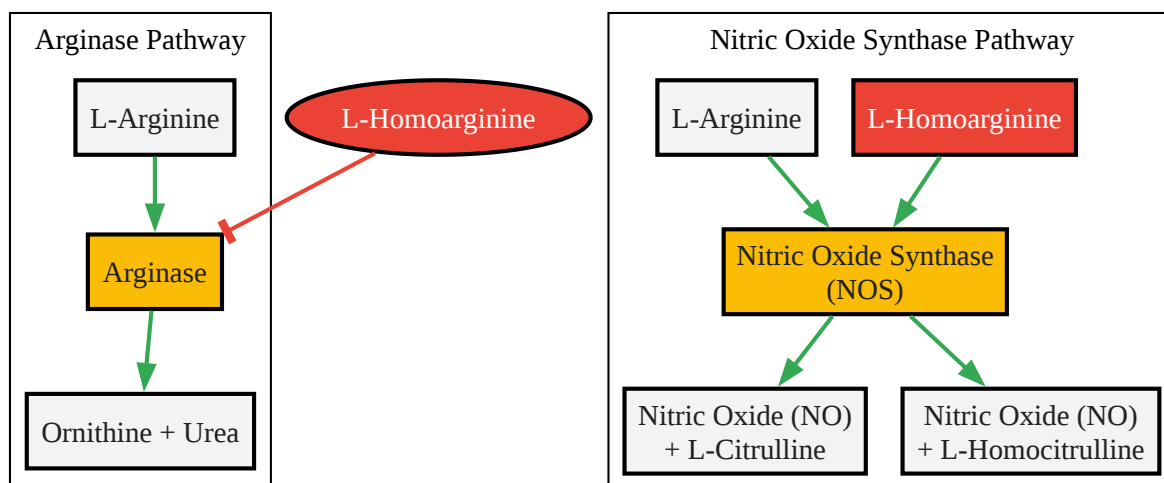
2. Assay Procedure:

- In a 96-well plate, add 20 µL of different concentrations of L-homoarginine or buffer (for control).
- Add 20 µL of the alkaline phosphatase enzyme solution and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 160 µL of the pNPP substrate solution.
- Measure the absorbance at 405 nm at regular intervals using a plate reader to determine the rate of p-nitrophenol production.
- Calculate the percentage of inhibition for each L-homoarginine concentration relative to the control.

Signaling Pathways

Role in Nitric Oxide Metabolism

L-homoarginine can influence the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It can act as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.

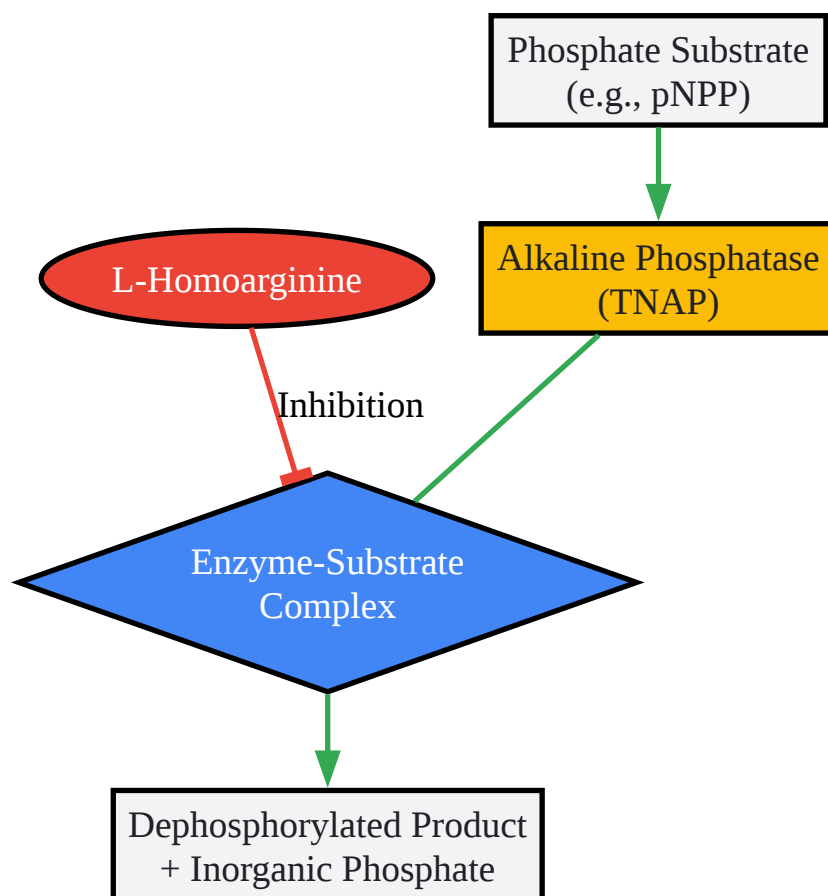


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Caption: L-homoarginine's role in nitric oxide metabolism.

Inhibition of Alkaline Phosphatase

L-homoarginine acts as an uncompetitive inhibitor of tissue non-specific alkaline phosphatase (TNAP). This inhibition is of interest in conditions where TNAP activity is dysregulated.



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Caption: Inhibition of Alkaline Phosphatase by L-homoarginine.

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